molecular formula C13H11N5O2 B2421581 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 732270-06-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2421581
CAS No.: 732270-06-3
M. Wt: 269.264
InChI Key: RGPIDFNHIONWKU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound built on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core (Molecular Weight: 135.13 g/mol ), a scaffold recognized as a versatile and privileged structure in medicinal chemistry. This scaffold is a known bioisostere of purine bases, allowing it to interact with a variety of enzyme active sites, particularly protein kinases . The specific substitution with the 2,3-dihydro-1,4-benzodioxin group is a feature found in compounds designed to modulate key biological pathways, positioning this derivative as a valuable scaffold for developing targeted therapeutic agents. The primary research value of this compound and its analogs lies in their potential as kinase inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of tyrosine and serine-threonine kinases, such as epidermal growth factor receptor (EGFR) and components of the AKT/p70S6K pathway . These kinases are frequently overexpressed in various human cancers and play critical roles in cell proliferation, differentiation, and survival . By targeting these kinases, researchers utilize such compounds to study signal transduction mechanisms and to develop novel anti-proliferative agents for oncology research . Beyond oncology, the kinase-modulating activity of these derivatives also makes them valuable tools for immunological and inflammatory disease research, as these pathways are implicated in a wide range of disorders . The structural features of this compound make it a promising candidate for hit-to-lead optimization campaigns. Researchers can explore structure-activity relationships (SAR) by modifying the pyrazolo-pyrimidine core or the dihydrobenzodioxin substituent to enhance potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-2-10-11(20-4-3-19-10)5-8(1)17-12-9-6-16-18-13(9)15-7-14-12/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPIDFNHIONWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies indicate that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting its potential use as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

This compound has shown promising results against a range of microbial strains. For example, it was found effective against both Gram-positive and Gram-negative bacteria in disc diffusion assays. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy of compounds. The presence of the benzodioxin moiety in this compound is believed to enhance its biological activity by stabilizing the compound and facilitating interactions with biological targets.

Structural Feature Impact on Activity
Benzodioxin moietyEnhances stability and target interaction
Pyrazolo[3,4-d]pyrimidine coreCritical for anticancer activity
Amino groupIncreases solubility and bioavailability

Case Study 1: Anticancer Screening

A study conducted by Abd El-Salam et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The derivatives were screened against several cancer cell lines (e.g., MCF7 breast cancer cells) and showed IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory properties, this compound was tested in a carrageenan-induced edema model in rats. The results showed a significant reduction in paw swelling compared to control groups treated with conventional anti-inflammatory drugs like Diclofenac® .

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the enzyme being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its combined benzodioxin and pyrazolopyrimidine structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research in various scientific fields.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on recent research findings.

The molecular formula of this compound is C21H19N5O3C_{21}H_{19}N_{5}O_{3}, with a molar mass of approximately 419.46 g/mol. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with pyrazolo[3,4-d]pyrimidine intermediates. For instance, one study described the synthesis of related compounds by reacting 2,3-dihydro-1,4-benzodioxin with various amines under controlled conditions to yield new derivatives with potential pharmacological properties .

Antidiabetic Activity

Recent studies have indicated that compounds containing the 2,3-dihydro-1,4-benzodioxin moiety exhibit inhibitory activity against the enzyme α-glucosidase, which is relevant for managing type 2 diabetes. For example, synthesized derivatives demonstrated weak to moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) . This suggests that while these compounds are not as potent as established treatments, they may offer a basis for further optimization.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. A related compound was shown to inhibit the proliferation of human cancer cell lines such as MCF-7 and HeLa with significant efficacy (IC50 values ranging from 0.37 µM to 0.95 µM) . These findings highlight the potential of benzodioxin derivatives as anticancer agents.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets involved in cell signaling pathways. For instance, compounds with similar structures have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR) activity . This mechanism underpins their antiangiogenic properties and supports their use in cancer therapy.

Research Findings Summary Table

Study Biological Activity IC50 Value Reference
Study on α-glucosidase inhibitionAntidiabetic81.12 - 86.31 μM
Anticancer activity on HeLa cellsAnticancer0.37 - 0.95 µM
VEGFR inhibitionAntiangiogenic<0.1 µM

Case Studies

Several case studies have focused on the therapeutic applications of compounds related to N-(2,3-dihydro-1,4-benzodioxin). For example:

  • Antidiabetic Study : A series of new compounds were synthesized and evaluated for their α-glucosidase inhibitory activity. The findings indicated that while these compounds showed potential as antidiabetic agents, further modifications are required to enhance their efficacy .
  • Cancer Treatment : In vitro studies demonstrated that certain derivatives significantly inhibited cancer cell proliferation and induced apoptosis in HeLa cells. The results suggest that these compounds could serve as leads for developing new anticancer therapies .

Q & A

Q. Key Conditions :

Reaction StepSolventCatalyst/TemperatureYield Range
Core FormationAqueous NaOHNone, RT60-75%
Suzuki CouplingDMF/H₂OPd(PPh₃)₄, 80°C50-85%
PurificationAcetonitrileRecrystallization90-95% Purity

Advanced: How can structural modifications influence the compound’s kinase inhibition profile?

Methodological Answer :
Structural activity relationship (SAR) studies reveal:

  • Core Modifications : Replacing the pyrazolo[3,4-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine (PrP) reduces potency against calcium-dependent kinases (e.g., TgCDPK1) but enhances selectivity for PI3K isoforms .
  • Substituent Effects :
    • Benzodioxin Position : Electron-donating groups (e.g., methoxy) at the 6-position improve solubility but may reduce target binding .
    • Pyrimidine Substitutions : Bulky groups (e.g., cyclopentyl) at the 1-position enhance blood-brain barrier penetration .

Q. Example Data :

DerivativeCore StructureTarget Kinase (IC₅₀)Bioavailability (F%)
Compound 25Pyrazolo[3,4-d]pyrimidineTgCDPK1: 12 nM28%
Compound 28PrP CoreTgCDPK1: 85 nM45%

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm, pyrimidine NH₂ at δ 8.1 ppm) .
  • IR Spectroscopy : Confirms amine (-NH₂) stretches at ~3400 cm⁻¹ and C-O-C (benzodioxin) at 1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 303.32 for C₁₇H₁₃N₅O) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :
Discrepancies may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 1 mM) alter IC₅₀ values for kinase inhibitors .
  • Cell Line Differences : Androgen receptor antagonism (e.g., prostate cancer suppression) varies with AR expression levels across cell models .

Q. Resolution Strategies :

Standardize Assays : Use recombinant enzymes (vs. cell lysates) for consistent kinase activity measurements.

Control for Metabolites : LC-MS/MS quantifies intact compound vs. metabolites in in vivo studies .

Basic: What methods are recommended for purity analysis and impurity profiling?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) detect impurities at 254 nm .
  • TLC : Silica gel plates (ethyl acetate/hexane) monitor reaction progress .
  • Elemental Analysis : Confirms %C, %H, %N within ±0.4% of theoretical values .

Advanced: How can computational modeling guide SAR optimization?

Q. Methodological Answer :

  • Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses in kinase ATP pockets .
  • QSAR Models : Correlate logP values (e.g., 2.5–4.0) with CNS penetration using partial least squares regression .

Q. Example Output :

ParameterOptimal RangeImpact on Activity
logP2.8–3.5↑ Brain Penetration
PSA70–90 Ų↓ Metabolic Clearance

Basic: What in vitro assays are used to evaluate biological activity?

Q. Methodological Answer :

  • Kinase Inhibition : ADP-Glo™ assays quantify ATP consumption (e.g., PI3Kα IC₅₀ = 15 nM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., PC3 prostate cells, EC₅₀ = 1.2 μM) .
  • Receptor Binding : Radioligand displacement (e.g., ³H-androgen receptor competition assays) .

Advanced: What strategies improve in vivo pharmacokinetics and CNS penetration?

Q. Methodological Answer :

  • Prodrug Design : Esterification of amine groups increases oral bioavailability (e.g., F% from 20% to 55%) .
  • Formulation : Nanoparticle encapsulation (e.g., PLGA) enhances brain delivery, confirmed by LC-MS in rodent CSF .

Q. Key Metrics :

ParameterUnmodified CompoundProdrug/Nanoformulation
t₁/₂ (h)2.16.8
Cₘₐₓ (ng/mL)120450

Basic: How is the compound’s stability assessed under physiological conditions?

Q. Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
  • Plasma Stability : Incubate with rat plasma; quantify parent compound loss by LC-MS/MS .

Advanced: What patent landscapes exist for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Q. Methodological Answer :

  • Key Patents : WO 2009/088990 (PI3K modulators) and derivatives with cyclopropoxy substitutions .
  • Freedom-to-Operate Analysis : Search Espacenet for claims covering benzodioxin-linked pyrimidines; prioritize non-infringing substitutions (e.g., naphthyl vs. phenyl groups) .

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